{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine
CAS No.: 4837-29-0
Cat. No.: VC2423283
Molecular Formula: C7H7F3N2O2S
Molecular Weight: 240.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4837-29-0 |
|---|---|
| Molecular Formula | C7H7F3N2O2S |
| Molecular Weight | 240.21 g/mol |
| IUPAC Name | [4-(trifluoromethylsulfonyl)phenyl]hydrazine |
| Standard InChI | InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)6-3-1-5(12-11)2-4-6/h1-4,12H,11H2 |
| Standard InChI Key | SIJLORWDYWCBPZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NN)S(=O)(=O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1NN)S(=O)(=O)C(F)(F)F |
Introduction
{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is a chemical compound with the CAS number 4837-29-0. It is characterized by its molecular formula C₇H₇F₃N₂O₂S and a molecular weight of approximately 240.21 g/mol . This compound is used in various biochemical applications, particularly in proteomics research .
Synthesis and Applications
The synthesis of {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine typically involves the reaction of 4-(trifluoromethyl)benzene-1-sulfonyl chloride with hydrazine or its derivatives. This process is common in organic chemistry for forming hydrazine compounds.
Synthesis Overview
-
Starting Materials: 4-(Trifluoromethyl)benzene-1-sulfonyl chloride and hydrazine.
-
Reaction Conditions: Typically involves a nucleophilic substitution reaction under controlled conditions.
-
Product: {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine.
Table 2: Potential Applications of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume